3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
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Overview
Description
3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is an organic compound characterized by the presence of an amino group and a carboxylic acid group attached to a propanoic acid chain, which is further substituted with a 2,4,5-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2,4,5-trimethylbenzene with a suitable alkyl halide, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the oxidation of the resulting intermediate to form the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(2,4,5-trimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-amino-3-(2,4,5-trimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminophenyl)propanoic acid
- 3-(3,4,5-trimethylphenyl)propanoic acid
- 3-(2,4-dimethylphenyl)propanoic acid
Uniqueness
3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 2, 4, and 5 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-amino-3-(2,4,5-trimethylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQNMBWAZLROU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CC(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405803 |
Source
|
Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773122-62-6 |
Source
|
Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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